4-(Chloromethyl)-4-(methoxymethyl)cyclohex-1-ene
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Overview
Description
4-(Chloromethyl)-4-(methoxymethyl)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with chloromethyl and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-(methoxymethyl)cyclohex-1-ene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene as the core structure.
Methoxymethylation: The methoxymethyl group can be introduced via a reaction with methanol and a suitable base, such as sodium methoxide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4-(methoxymethyl)cyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a building block in medicinal chemistry.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, polymers, or materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4-(methoxymethyl)cyclohex-1-ene would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)cyclohex-1-ene: Lacks the methoxymethyl group, which may result in different reactivity and applications.
4-(Methoxymethyl)cyclohex-1-ene:
Uniqueness
The presence of both chloromethyl and methoxymethyl groups in 4-(Chloromethyl)-4-(methoxymethyl)cyclohex-1-ene provides unique reactivity and versatility in synthetic applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C9H15ClO |
---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
4-(chloromethyl)-4-(methoxymethyl)cyclohexene |
InChI |
InChI=1S/C9H15ClO/c1-11-8-9(7-10)5-3-2-4-6-9/h2-3H,4-8H2,1H3 |
InChI Key |
DXGVQJATACLKTE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCC=CC1)CCl |
Origin of Product |
United States |
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